chemical properties of 2-chloro-N-(hydroxyiminomethyl)acetamide
chemical properties of 2-chloro-N-(hydroxyiminomethyl)acetamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloroacetamide Oxime
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(hydroxyiminomethyl)acetamide, more commonly known as 2-chloroacetamide oxime. This document delves into its chemical and physical properties, synthesis, spectroscopic data, reactivity, and stability. Furthermore, it explores the potential biological activities and applications in drug development, drawing insights from the broader class of chloroacetamides and oximes. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering both foundational knowledge and practical experimental protocols.
Introduction and Nomenclature
2-Chloro-N-(hydroxyiminomethyl)acetamide, systematically named N'-hydroxy-2-chloroethanimidamide, is a reactive organic compound with the chemical formula C₂H₅ClN₂O. For clarity and consistency with the majority of available literature, this guide will refer to the compound by its common name, 2-chloroacetamide oxime .
It is crucial to distinguish this compound from a similarly named but structurally different molecule, 2-chloro-N-(hydroxymethyl)acetamide. The presence of the "imino" functional group in the former indicates an oxime moiety (C=N-OH), which is the focus of this guide.
CAS Number: 3272-96-6[1]
2-Chloroacetamide oxime serves as a versatile intermediate in organic synthesis.[2][3] The electrophilic nature of the carbon atom bearing the chlorine atom makes it susceptible to nucleophilic substitution, providing a pathway for the introduction of diverse functionalities.[4] This reactivity is a key feature for its utility in constructing libraries of compounds for high-throughput screening in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 2-chloroacetamide oxime is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅ClN₂O | [5] |
| Molecular Weight | 108.525 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water and alcohol | [6][7] |
| pKa | 13.11 ± 0.50 (Predicted) | [5] |
| Stability | Unstable, heat-sensitive. Decomposes on heating. | [5][8] |
Synthesis of 2-Chloroacetamide Oxime
The most common method for the synthesis of 2-chloroacetamide oxime involves the reaction of chloroacetonitrile with hydroxylamine hydrochloride in the presence of a base.[9]
Caption: Synthesis of 2-Chloroacetamide Oxime.
Experimental Protocol: Synthesis of 2-Chloroacetamide Oxime[9]
-
Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride (85 g, 1.22 mol) in water (250 mL) in a suitable reaction vessel.
-
Basification: Add sodium carbonate (60 g, 0.58 mol) to the hydroxylamine solution and cool the mixture to 0°C with an ice bath.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (100 g, 1.32 mol) to the cooled solution over a period of 2 hours, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to proceed for an additional 2 hours at 0°C.
-
Isolation: Filter the resulting slurry and wash the solid product with a minimal amount of cold water.
-
Drying: Dry the product to yield 2-chloroacetamide oxime.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet for the two protons of the chloromethyl group (Cl-CH₂).
-
A broad singlet for the two protons of the amide group (-NH₂).
-
A singlet for the proton of the oxime hydroxyl group (-NOH).
The chemical shifts of the amide protons may vary depending on the solvent and concentration.[10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show two signals:
-
A signal for the carbon of the chloromethyl group.
-
A signal for the carbon of the amidoxime group (C=NOH).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch of the oxime group.
-
N-H stretch of the amide group.
-
C=N stretch of the oxime group.
-
C-Cl stretch.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak will be present due to the chlorine atom.[12]
Reactivity and Stability
Reactivity
The reactivity of 2-chloroacetamide oxime is primarily dictated by two key features: the electrophilic α-carbon and the nucleophilic oxime moiety.
Caption: Reactivity of 2-Chloroacetamide Oxime.
-
Electrophilic α-Carbon: The electron-withdrawing effect of the adjacent carbonyl and chloro groups makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the facile displacement of the chlorine atom by various nucleophiles, such as thiols, alcohols, and amines.[4] This reactivity is a cornerstone of its utility in synthesizing more complex molecules.
-
Nucleophilic Oxime Group: The oxime group itself can act as a nucleophile, participating in reactions such as O-acylation and O-alkylation.
Stability
2-Chloroacetamide oxime is reported to be an unstable and heat-sensitive compound.[5] Upon heating, it decomposes and can emit toxic fumes containing chlorine and nitrogen oxides.[5][8] Therefore, it should be handled with appropriate safety precautions and stored in a cool, dry place.
Biological Activity and Drug Development Potential
While specific studies on the biological activity of 2-chloroacetamide oxime are limited, its structural motifs—the chloroacetamide and the oxime—are present in many biologically active molecules.
The Chloroacetamide Moiety in Drug Discovery
Chloroacetamide derivatives are known to act as covalent inhibitors by forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of target proteins.[4] This mechanism of action can lead to potent and prolonged inhibition. However, the high reactivity of chloroacetamides can also lead to off-target effects, which is a significant consideration in drug design.[13] The reactivity of the chloroacetamide can be tuned by modifying the substituents on the amide nitrogen.[4]
The Oxime Moiety in Medicinal Chemistry
Oximes are a class of compounds with a broad spectrum of biological activities. They are found in natural products and pharmaceuticals and are used as synthons in industrial production.[14] Some well-known applications include:
-
Enzyme Inhibition: Oxime derivatives have been investigated as inhibitors of various enzymes.[15]
-
Antidotes for Organophosphate Poisoning: Certain oximes, like pralidoxime, are used to reactivate acetylcholinesterase that has been inhibited by organophosphate nerve agents.[16][17]
-
Antimicrobial and Anticancer Agents: Various acetamide and oxime derivatives have shown promise as antimicrobial and anticancer agents.[18][19][20][21]
Given the presence of both a reactive chloroacetamide group and a biologically relevant oxime moiety, 2-chloroacetamide oxime represents an interesting scaffold for the development of novel therapeutic agents, particularly as covalent inhibitors for specific protein targets. Further research is warranted to explore its specific biological activities and potential applications in drug discovery.
Conclusion
2-Chloroacetamide oxime is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual functionality, comprising an electrophilic chloroacetamide and a nucleophilic oxime, allows for a wide range of chemical transformations. While its inherent instability requires careful handling, its utility as a building block for more complex and potentially biologically active molecules is clear. Further investigation into its specific biological targets and mechanism of action could unveil new opportunities for its application in drug development.
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